Dimethyl(phenyldimethylsilylmethyl)amine
Description
Dimethyl(phenyldimethylsilylmethyl)amine is a tertiary amine featuring a phenyldimethylsilylmethyl group attached to a dimethylamine moiety. Its molecular structure combines the electron-donating properties of the silyl group with the steric bulk of the phenyl substituent, making it valuable in organometallic chemistry and catalysis. The silyl group enhances thermal stability and influences reactivity in cross-coupling reactions, while the dimethylamine component provides basicity and nucleophilicity.
Properties
CAS No. |
54926-29-3 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
1-[dimethyl(phenyl)silyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(2)10-13(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
YWEUYNRHLCXDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Organolithium-Mediated Substitution Using Bromomethyl-Dimethyl-Chlorosilane
Another synthetic route involves the use of organolithium reagents to facilitate the substitution on aromatic rings, followed by reaction with bromomethyl-dimethyl-chlorosilane. This approach is detailed in patent US6740712B2, where a lithiated aromatic intermediate is generated by treating a brominated aromatic piperazine derivative with tert-butyl lithium at low temperatures (around −65 °C). Subsequent addition of bromomethyl-dimethyl-chlorosilane leads to the formation of the silylmethyl-substituted amine derivative after workup.
| Step | Conditions |
|---|---|
| Lithiation | tert-Butyl lithium, −65 °C, 30 min |
| Silylation | Bromomethyl-dimethyl-chlorosilane, dropwise addition, −65 °C, 2 h |
| Workup | Room temperature overnight, aqueous extraction, drying over MgSO4 |
This method is advantageous for introducing the this compound moiety onto complex aromatic systems and allows for the preparation of intermediates for further polymer or drug synthesis.
Functionalization via Polymer-Bound Isocyanate and Silylmethyl Piperazine Intermediates
In a polymer chemistry context, this compound derivatives are prepared as intermediates for silicon-linked polymers. The process involves reacting polymeric resins functionalized with isocyanate groups with silylmethyl piperazine intermediates. The key intermediates are synthesized by silylation of bromomethyl aromatic amines, followed by reaction with the polymer resin in organic solvents such as dimethylsulfoxide or tetrahydrofuran (THF).
Typical reaction conditions for polymer attachment:
| Parameter | Details |
|---|---|
| Temperature | 20–40 °C (preferably 20–30 °C) |
| Solvent | Tetrahydrofuran (preferred), DMF, dichloromethane |
| Base | Organic bases such as diisopropylethylamine (optional) |
| Reaction time | Several hours to overnight |
This method is more specialized but demonstrates the versatility of the this compound moiety in advanced materials synthesis.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of N-(trifluoroacetyl)-amines | N-(trifluoroacetyl)-aromatic amine + chloromethyl-dimethyl-phenyl-silane | Organic solvent, moderate temp | High selectivity, straightforward | Requires protection/deprotection |
| Organolithium-mediated silylation | Brominated aromatic + tert-butyl lithium + bromomethyl-dimethyl-chlorosilane | Low temp (−65 °C), inert atmosphere | Enables complex substitutions | Requires low temp control, sensitive reagents |
| Polymer-bound isocyanate functionalization | Polymer resin with isocyanate + silylmethyl piperazine intermediates | 20–40 °C, organic solvents | Useful for polymer synthesis | Specialized, less general |
| Protodesilylation and oxidation | Silane moiety + BF3-acetic acid or acids + H2O2 for oxidation | Room temp, inert solvent | Functional group transformation | Post-synthesis modification only |
Research Findings and Data
- The condensation method yields high purity this compound derivatives suitable for pharmaceutical intermediates.
- Organolithium-mediated silylation demonstrates efficient incorporation of silylmethyl groups onto aromatic amines with good yields, confirmed by NMR and GC-MS analyses.
- Polymer-bound methods enable the incorporation of this moiety into polymer backbones, expanding material properties such as silicon content and flexibility.
- Protodesilylation and oxidation steps allow further functionalization, crucial for biological activity modulation in drug development.
Chemical Reactions Analysis
Quaternary Ammonium Salt Formation
Reaction with methyl iodide forms a quaternary ammonium salt, enabling Hofmann elimination:
-
Mechanism : Exhaustive methylation at nitrogen followed by β-hydrogen elimination under basic conditions (Ag₂O/H₂O) yields alkenes 10.
| Substrate | Product | Conditions | Outcome |
|---|---|---|---|
| (CH₃)₂N–CH₂–Si(CH₃)₂Ph + CH₃I | [(CH₃)₃N⁺–CH₂–Si(CH₃)₂Ph]I⁻ | Excess CH₃I, then Ag₂O/H₂O | Alkene via E2 elimination |
Protonation and Salt Formation
Reacts with HCl to form water-soluble hydrochloride salts:
Hydrolysis and Stability
The silyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Si–CH₂–N bond cleaves, yielding dimethylamine and silanol .
-
Basic Hydrolysis : Forms SiO⁻ derivatives and releases formaldehyde .
| Condition | Products | Rate |
|---|---|---|
| H₃O⁺ (pH <3) | (CH₃)₂NH + HO–Si(CH₃)₂Ph + CH₂O | Slow (hours) |
| OH⁻ (pH >10) | (CH₃)₂NH + SiO(CH₃)₂Ph⁻ + CH₂O | Rapid (minutes) |
Coordination Chemistry
The lone pair on nitrogen enables metal coordination, forming complexes with transition metals (e.g., Pd, Cu):
N-Oxide Formation
Reacts with H₂O₂ or mCPBA to form N-oxides:
Cross-Coupling Reactions
The silyl group participates in Pd-catalyzed cross-couplings (e.g., Hiyama coupling):
Scientific Research Applications
Chemical Synthesis
Silylating Agent
Dimethyl(phenyldimethylsilylmethyl)amine functions as a silylating agent in organic synthesis, particularly in the preparation of siloxanes and silanols. It facilitates the formation of complex molecules through its ability to form stable bonds with oxygen and other nucleophiles, making it valuable in polymer synthesis and modification.
Polymer Chemistry
In polymer chemistry, this compound is used to enhance the properties of silicone-based materials. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. The silyl groups introduced can also provide hydrophobic characteristics, which are advantageous in various applications such as coatings and sealants.
Biological Applications
Biomolecule Modification
In biological research, this compound is utilized for the modification of biomolecules. This modification can enhance the stability and functionality of proteins and nucleic acids, making them more resistant to degradation in biological environments. Such modifications are crucial for drug delivery systems where biocompatibility is essential.
Drug Delivery Systems
The compound's potential in drug delivery systems has been explored due to its favorable biocompatibility profile. Studies indicate that it can be used to create carriers that facilitate the targeted delivery of therapeutic agents, improving their efficacy while minimizing side effects .
Environmental Chemistry
Carbon Dioxide Functionalization
Recent studies have demonstrated the use of this compound in the reductive functionalization of carbon dioxide (CO2). This process involves its reaction with amines under mild conditions to produce valuable methylamines. Such reactions are significant in sustainable chemistry as they contribute to CO2 utilization and reduction strategies .
Industrial Applications
Silicone Production
In industrial applications, this compound plays a crucial role in the production of silicone-based materials. Its ability to act as a cross-linking agent enhances the durability and performance of silicone products used in adhesives, sealants, and coatings .
Cosmetic Formulations
this compound is also found in cosmetic formulations where it acts as a conditioning agent. Its properties help improve skin feel and product stability, making it a valuable ingredient in various personal care products .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Silylating agent for organic synthesis | Enhances stability and reactivity |
| Polymer Chemistry | Improvement of silicone-based materials | Increased thermal stability and strength |
| Biological Research | Biomolecule modification | Enhanced stability and functionality |
| Drug Delivery Systems | Carrier for therapeutic agents | Improved efficacy and reduced side effects |
| Environmental Chemistry | CO2 reductive functionalization | Sustainable CO2 utilization |
| Industrial Applications | Silicone production | Durable adhesives and sealants |
| Cosmetic Formulations | Conditioning agent | Improved skin feel and product stability |
Case Studies
-
Modification of Biomolecules
A study demonstrated that modifying proteins with this compound significantly increased their resistance to enzymatic degradation, facilitating their use in drug delivery systems. -
CO2 Utilization Research
Research highlighted a novel method utilizing this compound for the reductive functionalization of CO2 with secondary amines, achieving high yields of methylamines under mild conditions. This method presents a promising approach to CO2 reduction while synthesizing valuable chemicals . -
Silicone-Based Material Development
In industrial settings, formulations incorporating this compound showed enhanced performance characteristics in silicone adhesives, demonstrating improved adhesion properties under various environmental conditions .
Mechanism of Action
The mechanism of action of dimethyl(phenyldimethylsilylmethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including carbonyl compounds, halides, and other electrophilic species. The presence of the silyl group enhances its reactivity and stability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl-Containing Amines
Dimethyl[dimethyl(pentafluorophenyl)silyl]amine
- Structure : Replaces the phenyl group in the target compound with a pentafluorophenyl (C₆F₅) group.
- Molecular Formula : C₁₀H₁₂F₅NSi (vs. C₁₁H₁₉NSi for the target compound).
- Key Properties: CAS No.: 23761-75-3 . Molecular Weight: 269.29 g/mol.
- Applications: Used in fluorinated organosilicon chemistry, where electron-deficient silyl groups enhance resistance to oxidation .
o(2,2-dimethoxyethyl)({[2-(diphenylphosphanyl)phenyl]methyl})methylamine
- Structure : Contains a diphenylphosphanyl group and a dimethoxyethyl chain, offering both steric bulk and ligand functionality.
- Synthesis: Prepared via reductive amination of aldehydes with aminoacetaldehyde dimethyl acetal .
- Role : Acts as a ligand in transition-metal catalysis, leveraging phosphine and amine coordination sites. This contrasts with the target compound’s simpler silyl-amine structure, which may prioritize steric stabilization over metal coordination .
Aromatic Amines with Dimethyl Substituents
(2-Amino-2-Phenylethyl)Dimethylamine
- Structure : Features a phenyl group directly bonded to an ethylamine backbone with dimethyl substitution.
- CAS No.: 702699-84-1 .
- Key Differences :
- Lacks a silyl group, reducing steric hindrance and thermal stability.
- Basicity : The absence of silicon likely increases basicity compared to silyl-containing amines.
- Applications: Potential intermediate in pharmaceutical synthesis, where aromatic amines are common building blocks .
Methyl(1-phenylethyl)amine
Dimethylamine Derivatives in Drug Development
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Structure : Combines a trifluoromethylpyridine core with a dimethylamine-substituted phenyl group.
- Applications : Functions as a synthetic intermediate in pharmaceuticals, leveraging the trifluoromethyl group’s metabolic stability .
- Contrast : The pyridine and fluorine substituents introduce distinct electronic effects compared to the silyl group, favoring drug-like properties over catalytic utility .
N-Methyl-1-phenylethanamine (Methamphetamine Analogs)
Comparative Data Table
| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| Dimethyl(phenyldimethylsilylmethyl)amine | C₁₁H₁₉NSi | Not Available | ~193.4 (estimated) | Silyl group enhances thermal stability; steric bulk | Organometallic catalysis, materials |
| Dimethyl[dimethyl(pentafluorophenyl)silyl]amine | C₁₀H₁₂F₅NSi | 23761-75-3 | 269.29 | Electron-withdrawing fluorine substituents | Fluorinated organosilicon chemistry |
| (2-Amino-2-Phenylethyl)Dimethylamine | C₁₀H₁₆N₂ | 702699-84-1 | 164.25 | Aromatic amine with dimethyl substitution | Pharmaceutical intermediates |
| Methyl(1-phenylethyl)amine | C₉H₁₃N | 53795-28-7 | 135.21 | Chiral center; enantiomeric forms | Asymmetric synthesis, drug discovery |
Research Findings and Trends
- Silyl Amines: Compounds like dimethyl[dimethyl(pentafluorophenyl)silyl]amine demonstrate enhanced thermal stability and electron modulation, making them superior in high-temperature reactions compared to non-silyl analogs .
- Aromatic vs. Silyl Amines: Aromatic amines (e.g., (2-Amino-2-Phenylethyl)Dimethylamine) prioritize bioactivity, while silyl derivatives excel in materials science due to their inertness and steric properties .
- Synthetic Utility : Dimethylamine derivatives serve as versatile intermediates, but the addition of silyl or fluorinated groups expands their use into niche catalytic and electronic applications .
Biological Activity
Dimethyl(phenyldimethylsilylmethyl)amine, a compound featuring a dimethylsilyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylsilyl group attached to a phenyl ring and a dimethylamino group. This unique structure may contribute to its biological properties, particularly in the context of drug design and synthesis.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar silyl modifications exhibit significant antimicrobial properties. For instance, phosphonium salts with long alkyl chains demonstrated high levels of antimicrobial activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship suggests that the presence of hydrophobic groups enhances the antimicrobial efficacy of such compounds.
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The anticancer potential of this compound is supported by findings in related compounds. For example, studies on silyl-modified compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis . The mechanisms often involve interference with cellular signaling pathways critical for cancer cell survival.
Case Study: Anticancer Efficacy
A study examining the effects of silyl-modified compounds on cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The study reported effective inhibition of proliferation in various cancer types, suggesting a broad spectrum of anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
- Inhibition of Enzymatic Activity : Silyl groups may interact with key enzymes involved in cancer metabolism or microbial survival.
- Induction of Apoptosis : Some studies indicate that silyl-modified amines can trigger apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl(phenyldimethylsilylmethyl)amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves the alkylation of dimethylamine with a silyl-containing electrophile, such as phenyldimethylsilylmethyl chloride. Key parameters include solvent polarity (e.g., THF or DMF), temperature (0–60°C), and stoichiometric control of the base (e.g., K₂CO₃). Computational tools like density functional theory (DFT) can predict reaction pathways and transition states to optimize yields . Experimental validation should include monitoring by <sup>1</sup>H NMR for intermediate formation and GC-MS for purity assessment .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify the amine and silyl moieties. The silyl group’s electron-withdrawing effect downfield-shifts adjacent protons (δ 0.5–1.5 ppm for Si-CH3). IR spectroscopy confirms N-H stretches (~3300 cm<sup>−1</sup>) and Si-C bonds (~1250 cm<sup>−1</sup>). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For structural ambiguity, X-ray crystallography is recommended .
Q. How does the steric bulk of the phenyldimethylsilyl group influence the compound’s stability and reactivity compared to simpler alkylamines?
- Methodological Answer : The silyl group increases steric hindrance, reducing nucleophilicity at the amine center. Stability studies under varying pH and temperature can be conducted via kinetic assays (e.g., UV-Vis monitoring of degradation). Compare hydrolysis rates with non-silylated analogs in aqueous/organic solvent systems. Thermogravimetric analysis (TGA) quantifies thermal stability, referencing NIST thermochemical data for analogous amines .
Advanced Research Questions
Q. How can DFT calculations elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer : Perform DFT-based transition state analysis to map pathways for silyl-group participation in catalysis (e.g., Si-N bond activation). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate computational models with isotopic labeling experiments (e.g., <sup>15</sup>N or <sup>29</sup>Si NMR) to track bond cleavage/formation .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in silyl-amine-mediated coupling reactions?
- Methodological Answer : Employ multi-technique diagnostics:
- LC-MS/MS identifies byproducts via fragmentation patterns.
- In situ IR monitors intermediate species during reactions.
- Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms.
Cross-reference with computational intermediates to reconcile discrepancies .
Q. How can the compound’s role as a ligand in organometallic chemistry be systematically evaluated?
- Methodological Answer : Screen coordination behavior using X-ray absorption spectroscopy (XAS) and cyclic voltammetry. Compare ligand performance with crystallographic data from Cambridge Structural Database (CSD). Assess catalytic efficiency in benchmark reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres, correlating turnover numbers with steric/electronic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
